molecular formula C10H9NO3 B1444019 7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo- CAS No. 1343932-64-8

7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-

Cat. No. B1444019
CAS RN: 1343932-64-8
M. Wt: 191.18 g/mol
InChI Key: HAXKBOAGHSGHLU-UHFFFAOYSA-N
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Description

“7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-” is a chemical compound with the CAS Number: 1343932-64-8 and Linear Formula: C10H9NO3 . It has a molecular weight of 191.19 .


Synthesis Analysis

While specific synthesis methods for “7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-” were not found, it’s known that isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The IUPAC name for this compound is 1-oxo-1,2,3,4-tetrahydro-7-isoquinolinecarboxylic acid . The InChI code is 1S/C10H9NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in a sealed, dry environment .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Rearrangement Reaction : 7-Isoquinolinecarboxylic acid undergoes a novel rearrangement reaction, transforming tetrahydro-1-isoquinolinecarboxylic acids into 1-isoquinolones. This process involves the formation of mixed anhydrides and a side reaction leading to isoquinolones, as detailed by Vaccher et al. (1984) in their study (Vaccher, Berthelot, Debaert, & Barbry, 1984).

  • Optical Resolution : Shiraiwa and Kiyoe (2005) explored the optical resolution of a racemic structure related to 7-Isoquinolinecarboxylic acid. They achieved high optical purities via preferential crystallization, a significant step in chiral chemistry (Shiraiwa & Kiyoe, 2005).

  • Use as Chiral Catalyst : Yamashita et al. (1983) reported the synthesis of poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene] using a derivative of 7-Isoquinolinecarboxylic acid. This compound was then used as a chiral catalyst in organic reactions, demonstrating its utility in asymmetric synthesis (Yamashita, Kagigaki, Takahashi, & Nakamura, 1983).

  • Asymmetric Transformation : The asymmetric transformation of this compound has been achieved using resolving agents, as shown by Shiraiwa et al. (1991), which is pivotal in the production of optically pure substances (Shiraiwa, Furukawa, Tsuchida, Sakata, Sunami, & Kurokawa, 1991).

Novel Applications and Studies

  • Photoisomerizable Amino Acid Synthesis : Zhang, James, and Woolley (1999) described the synthesis of a photoisomerizable amino acid, phenylazo-7-Isoquinolinecarboxylic acid. This compound has potential applications in the design of photoregulated peptides and proteins (Zhang, James, & Woolley, 1999).

  • Electrochemical Studies : Sánchez-Sánchez et al. (2004) investigated the electrochemical reduction of the anion of 7-Isoquinolinecarboxylic acid, revealing a surprising cathodic decarboxylation reaction. This study contributes to the understanding of electrochemical behaviors in organic compounds (Sánchez-Sánchez, Expósito, Batanero, Montiel, Barba, & Aldaz, 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

While specific future directions for “7-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-oxo-” were not found, it’s known that isoquinoline alkaloids, including THIQ, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXKBOAGHSGHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1343932-64-8
Record name 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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